Product packaging for [4-Hydroxy-3-(trifluoromethyl)phenyl]urea(Cat. No.:CAS No. 1174758-88-3)

[4-Hydroxy-3-(trifluoromethyl)phenyl]urea

Cat. No.: B3390673
CAS No.: 1174758-88-3
M. Wt: 220.15 g/mol
InChI Key: WJYSKHAHATWXAB-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Derivatives in Chemical and Biological Research

Urea and its derivatives play a central role in medicinal chemistry and drug discovery. nih.gov This is largely due to the ability of the urea moiety to form stable hydrogen bonds with various biological targets, such as proteins and receptors. nih.gov These interactions are fundamental to eliciting specific biological activities. nih.gov Consequently, a vast number of urea derivatives have been explored for a wide array of therapeutic applications, including anticancer, antibacterial, and antiviral agents. nih.govresearchgate.net The urea scaffold is a key component in numerous clinically approved drugs, where it is often crucial for establishing potent and selective interactions with the target. researchgate.net Beyond their therapeutic potential, urea derivatives are also valuable as building blocks in combinatorial chemistry and as linkers in the development of antibody-drug conjugates. nih.gov

Strategic Importance of Trifluoromethyl and Hydroxyl Groups in Molecular Design

The incorporation of trifluoromethyl (-CF3) and hydroxyl (-OH) groups into organic molecules is a well-established strategy in modern drug design to enhance their physicochemical and biological properties. sigmaaldrich.comgoogle.com

The hydroxyl group , on the other hand, is a key player in forming hydrogen bonds, which are critical for molecular recognition and binding to biological targets. mdpi.com The presence of a hydroxyl group can enhance a molecule's solubility and bioavailability. google.com It can also serve as a point for further chemical modification or act as a "handle" for metabolic processes. mdpi.com While often found in natural products, the strategic placement of hydroxyl groups in synthetic compounds is a powerful tool for optimizing drug-target interactions. google.com

Contextualization of [4-Hydroxy-3-(trifluoromethyl)phenyl]urea within Contemporary Chemical Biology

The compound this compound, also known by its CAS registry number 1174758-88-3, emerges at the confluence of these established principles of medicinal chemistry. nih.gov Its structure suggests a potential for a range of biological activities, stemming from the combined properties of its constituent functional groups.

A significant aspect of the research context for this compound is its identification as a metabolite of the herbicide fluometuron (B1672900). nih.gov Specifically, it is designated as the hydroxylated metabolite CGA-236431. nih.gov The metabolic pathway of fluometuron involves the demethylation of the urea nitrogen followed by hydroxylation of the phenyl ring, leading to the formation of this compound. nih.gov This metabolic link provides a concrete basis for its presence and study in environmental and toxicological research. The United States Environmental Protection Agency (EPA) has noted this compound as one of the regulated residues of concern in animal tissues following exposure to fluometuron.

While much of the direct research on this compound has been in the context of herbicide metabolism, its structural motifs are shared with compounds investigated for a variety of pharmacological purposes. For instance, substituted phenylurea derivatives are widely studied as inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy. nih.gov The combination of a urea backbone with a trifluoromethylated and hydroxylated phenyl ring presents a scaffold that could be explored for its own intrinsic biological activities, independent of its role as a metabolite.

The following table summarizes the key properties of this compound:

PropertyValue
Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS Number 1174758-88-3
Alternate Name 1-(4-hydroxy-3-(trifluoromethyl)phenyl)urea, CGA-236431

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3N2O2 B3390673 [4-Hydroxy-3-(trifluoromethyl)phenyl]urea CAS No. 1174758-88-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-hydroxy-3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-3-4(13-7(12)15)1-2-6(5)14/h1-3,14H,(H3,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYSKHAHATWXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174758-88-3
Record name [4-hydroxy-3-(trifluoromethyl)phenyl]urea
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Synthetic Methodologies and Strategies for 4 Hydroxy 3 Trifluoromethyl Phenyl Urea and Analogues

Classical Approaches for Urea (B33335) Bond Formation

The traditional methods for creating a urea linkage are well-established in organic chemistry and typically involve highly reactive intermediates to couple two amine fragments with a carbonyl group.

The reaction of amines with phosgene (B1210022) (COCl₂) is a long-standing and historically significant method for synthesizing ureas. This process generally involves the reaction of an amine with phosgene to generate an isocyanate intermediate. This isocyanate can then react with another amine to form an unsymmetrical urea. For symmetrical ureas, two equivalents of the amine react directly with phosgene. nih.gov

Due to the extreme toxicity and hazardous nature of phosgene gas, several safer alternatives, known as phosgene equivalents, have been developed and are now commonly used in laboratory and industrial settings. sigmaaldrich.com These reagents are typically more stable solids that generate the reactive species in situ.

Triphosgene (B27547): A solid, crystalline compound, triphosgene (bis(trichloromethyl) carbonate) serves as a safer and more easily handled substitute for phosgene. google.com In solution, it equilibrates to generate phosgene, which then reacts with amines to form isocyanates or ureas. google.com This method is widely employed for creating isocyanate intermediates from primary amines, which are crucial for synthesizing unsymmetrical ureas.

Carbonyldiimidazole (CDI): CDI is another solid, non-toxic alternative to phosgene. It reacts with a primary amine to form an imidazolide (B1226674) intermediate, which is then attacked by a second amine to yield the urea. This method avoids the formation of chlorinated byproducts. nih.gov

The general scheme for these reactions involves the activation of a carbonyl source which is then reacted with amines. The order of addition of reagents is often critical to prevent the formation of symmetrical urea byproducts when an unsymmetrical product is desired.

The most prevalent method for the synthesis of unsymmetrical ureas is the reaction between an isocyanate and an amine. chemicalbook.com This reaction is typically efficient and proceeds under mild conditions, often at room temperature without the need for a catalyst. chemicalbook.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the urea linkage.

The versatility of this method lies in the wide availability of various isocyanates and amines, allowing for the synthesis of a diverse array of substituted ureas. Isocyanates themselves are often generated from primary amines via reaction with phosgene or its equivalents, or through other methods like the Curtius or Hofmann rearrangements. nih.gov The direct use of carbon dioxide to convert amines into isocyanates in situ is also an emerging strategy. apolloscientific.co.uk

Targeted Synthesis of Aryl Urea Derivatives with Trifluoromethyl and Hydroxyl Substituents

The synthesis of [4-Hydroxy-3-(trifluoromethyl)phenyl]urea requires specific strategies to correctly position the trifluoromethyl (-CF₃) and hydroxyl (-OH) groups on the phenyl ring while constructing the urea moiety. The electron-withdrawing nature of the -CF₃ group and the presence of the phenolic -OH group influence the reactivity of the precursors and must be considered during synthetic planning.

A direct and logical approach to synthesizing the target compound is through the use of a pre-functionalized phenyl isocyanate intermediate. Two primary retrosynthetic pathways can be envisioned:

Reaction of 4-hydroxy-3-(trifluoromethyl)phenyl isocyanate with ammonia (B1221849): In this route, the fully substituted phenyl isocyanate is reacted with ammonia to form the terminal urea group. This method is highly convergent. The key intermediate, 4-hydroxy-3-(trifluoromethyl)phenyl isocyanate, is commercially available, making this a feasible synthetic step. nih.gov

Reaction: CF₃(OH)C₆H₃-N=C=O + NH₃ → this compound

Reaction of 4-amino-2-(trifluoromethyl)phenol (B189850) with an isocyanate equivalent: An alternative pathway involves using the corresponding aniline (B41778) derivative, 4-amino-2-(trifluoromethyl)phenol, as the nucleophile. This amine can be reacted with a source of cyanic acid (such as potassium isocyanate) or an equivalent that delivers the -C(O)NH₂ group.

The synthesis of related trifluoromethyl-substituted aryl ureas often follows similar logic. For instance, the synthesis of the drug Sorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate amine. epa.govhymasynthesis.com The isocyanate precursor itself is typically prepared from the corresponding aniline (4-chloro-3-(trifluoromethyl)aniline) and a phosgene equivalent like triphosgene. google.com

The successful synthesis of this compound relies on the availability of key precursors. The primary building block is 4-amino-2-(trifluoromethyl)phenol .

The most common and established method for synthesizing aminophenols is the reduction of the corresponding nitrophenol. Therefore, the synthesis of 4-amino-2-(trifluoromethyl)phenol proceeds via the reduction of 4-nitro-2-(trifluoromethyl)phenol . This nitro compound is commercially available and can be prepared through nitration of the parent phenol (B47542).

The reduction of the nitro group can be achieved using various methods, with catalytic hydrogenation being one of the most efficient and clean options.

Reduction Method Reagent/Catalyst Conditions Notes Reference
Catalytic HydrogenationH₂, Pd/CEthanol, Room TempHigh yield, clean reaction. orgsyn.org
Catalytic HydrogenationH₂, Platinum oxideEthanolEffective for related isomers. google.com
Chemical ReductionSn, HClRefluxClassical method for nitro reduction. orgsyn.org
Chemical ReductionNaBH₄, Cu(II) ComplexAqueous solutionCatalytic method for nitrophenol reduction. nih.gov
Electrochemical ReductionVarious electrodesAqueous solutionEnvironmentally friendly alternative. mdpi.com
Enzymatic ReductionNitroreductase, NADHAerobic/AnaerobicGreen chemistry approach. researchgate.net

The precursor, 4-nitro-2-(trifluoromethyl)phenol, is the major product from the photodecomposition of the herbicide fluorodifen. sigmaaldrich.com Its isomer, 3-trifluoromethyl-4-nitrophenol, is also a well-known compound, and its synthesis from 3-(trifluoromethyl)-4-nitroaniline via diazotization and hydrolysis has been patented. google.comnih.gov This highlights the established chemical pathways available for creating the necessary substituted phenol frameworks.

Green Chemistry Approaches in the Synthesis of Related Urea Derivatives

In recent years, significant effort has been directed towards developing more environmentally benign methods for urea synthesis, aiming to replace toxic reagents like phosgene and minimize waste. sigmaaldrich.comnih.gov

One of the most promising green alternatives is the use of carbon dioxide (CO₂) as a C1 building block . nih.gov CO₂ is abundant, non-toxic, and economical. Various catalytic systems have been developed to facilitate the reaction between CO₂ and amines to produce ureas. nih.govnih.gov These reactions often proceed through the formation of carbamic acid intermediates, which are then dehydrated to form either an isocyanate or the urea product directly. apolloscientific.co.ukchemsynthesis.com

Green Synthetic Method Key Reagents/Catalysts Conditions Advantages Reference
Direct CO₂ UtilizationAmines, CO₂, Phosphite Ester, TBDRoom Temp, Atm. PressureMild conditions, avoids toxic reagents. chemsynthesis.com
Guanidine CatalysisAmines, CO₂, TBD/MTBDSolvent-freeOrganocatalytic, efficient for cyclic ureas. nih.gov
Dioxazolone IntermediatesDioxazolones, Amines, NaOAcMethanol, HeatPhosgene- and metal-free. mdpi.com
Selenium CatalysisAmines, Carbon Monoxide, SeleniumLiquid organic mediumCatalytic insertion of CO. chemicalbook.com

These green methodologies offer significant advantages by reducing hazardous waste and avoiding the handling of highly toxic materials. nih.gov The development of phosgene-free routes, such as using dioxazolones as isocyanate surrogates, provides a practical and eco-friendly pathway for the synthesis of unsymmetrical aryl ureas. mdpi.com

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into analogues of this compound can significantly influence their biological activity. Achieving high levels of stereocontrol is a key challenge in synthetic organic chemistry.

Asymmetric catalysis stands as a powerful tool for the synthesis of enantiomerically enriched compounds. For analogues of this compound, chiral catalysts can be employed to control the formation of stereocenters. While direct asymmetric synthesis on the this compound scaffold is not extensively documented, methodologies applied to similar structures, such as diaryl ureas and compounds bearing trifluoromethylphenyl moieties, provide valuable insights.

Organocatalysis, in particular, has emerged as a robust strategy. Chiral phosphoric acids, for instance, have been utilized as catalysts in the asymmetric Friedel-Crafts alkylation of indoles with trifluoromethyl ketone hydrates, demonstrating the potential for creating chiral centers in molecules with trifluoromethyl groups. Another prominent class of organocatalysts are chiral thioureas, which can activate substrates through hydrogen bonding. These have been successfully used in various asymmetric transformations, including Michael additions and Mannich reactions. For example, thiourea (B124793) derivatives bearing a 3,5-bis(trifluoromethyl)phenyl group have shown high efficiency in asymmetric Michael reactions. nih.gov

Metal-based catalysts also offer viable routes. Chiral palladium complexes, such as those with the Trost ligand, have been used in the enantioselective N-allylation of secondary sulfonamides to create N-C axial chirality. nih.gov This methodology could potentially be adapted for the synthesis of atropisomeric analogues of this compound. Furthermore, copper-catalyzed asymmetric couplings have been employed in the synthesis of chiral biaryl natural products, a strategy that could be explored for constructing chiral diaryl urea backbones. nih.gov

A study on the synthesis of a stereopure multi-target antidiabetic agent, 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione, showcases the successful use of asymmetric organocatalysis to generate a chiral center bearing a trifluoromethylphenyl group with a high enantiomeric ratio (99:1). nih.gov This highlights the feasibility of creating stereopure compounds with the desired trifluoromethylphenyl fragment.

Catalyst TypeReaction TypeRelevant Analogue/FragmentReference
Chiral Phosphoric AcidFriedel-Crafts AlkylationTrifluoromethyl ketones
Chiral ThioureaMichael Addition3,5-bis(trifluoromethyl)phenyl derivatives nih.gov
Chiral Palladium ComplexN-AllylationN-C axially chiral sulfonamides nih.gov
Chiral Copper ComplexAsymmetric CouplingChiral biaryls nih.gov
Chiral OrganocatalystAldol Reaction4-(trifluoromethyl)phenyl containing compounds nih.gov

This table is generated based on data from the text and cited references.

Controlling both enantiomeric and diastereomeric ratios is critical when multiple stereocenters are present. For the synthesis of complex chiral molecules, achieving high diastereoselectivity is as important as enantioselectivity.

In the context of trifluoromethyl-containing compounds, a catalytic regio-, diastereo-, and enantioselective strategy for preparing homoallylic alcohols with a stereogenic carbon bound to a trifluoromethyl group has been developed. nih.govnih.gov This method utilizes an organozinc complex and allows for diastereodivergent synthesis, meaning either diastereomer can be selectively produced by tuning the reaction conditions. nih.gov

The synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans from unprotected 1,4-diarylbutane-1,4-diols demonstrates inherent stereocontrol based on the substrate's stereochemistry, leading to high diastereoselectivity. rsc.org This principle of substrate-controlled diastereoselectivity could be applied to analogues of this compound where a chiral starting material is used.

Furthermore, the stereospecific intramolecular arylation of lithiated ureas has been reported for the synthesis of diarylmethylamines with high enantiomeric excess, indicating that the stereochemical information from a chiral starting material can be effectively transferred to the product. sigmaaldrich.com

MethodKey FeatureOutcomeReference
Catalytic Polyfluoroallyl Boronate AdditionDiastereodivergentSelective formation of diastereomers nih.govnih.gov
Acid-catalyzed CyclizationSubstrate-controlledHigh diastereoselectivity rsc.org
Intramolecular Arylation of Lithiated UreasStereospecificHigh enantiomeric excess sigmaaldrich.com

This table is generated based on data from the text and cited references.

Derivatization Strategies for Structural Modification

Derivatization of the this compound scaffold is essential for probing structure-activity relationships and optimizing properties. Strategies focus on introducing new functional groups and exploring different substitution patterns on the phenyl rings.

The introduction of additional functional groups can modulate the electronic properties, solubility, and binding interactions of the molecule. The phenolic hydroxyl group and the urea moiety are primary sites for derivatization.

The hydroxyl group can be converted to an ether or an ester. For instance, in the synthesis of Sorafenib analogues, the core structure is often modified by introducing different substituents on a phenoxy ring linked to the urea. nih.gov The synthesis of N-(4-hydroxyphenyl)maleimide and its subsequent functionalization with acryloyl, methacryloyl, allyl, and propargyl groups demonstrates the versatility of modifying a hydroxyl group on a phenyl ring. rsc.org

The urea nitrogens can also be functionalized. N-alkylation can disrupt the planarity of diaryl ureas, which can be a strategy to modulate their biological activity. nih.gov The synthesis of unsymmetrical diaryl ureas often involves a protected urea, such as benzylurea, which is later deprotected to allow for further functionalization. elsevierpure.com

The synthesis of novel highly functionalized 4-thiazolidinone (B1220212) derivatives from 4-phenyl-3-thiosemicarbazones showcases how the urea-like thiosemicarbazone moiety can be used as a handle for constructing more complex heterocyclic systems.

Functional Group to IntroduceSite of DerivatizationExample ReactionReference
Ether/EsterPhenolic HydroxylNucleophilic substitution nih.gov
Acryloyl, Methacryloyl, etc.Phenolic HydroxylAcylation rsc.org
Alkyl GroupUrea NitrogenN-Alkylation nih.gov
Aryl GroupUrea NitrogenPd-catalyzed C-N coupling elsevierpure.com
Thiazolidinone RingUrea Moiety (as thiosemicarbazone)Cyclocondensation

This table is generated based on data from the text and cited references.

Varying the substitution patterns on the two phenyl rings of the diaryl urea scaffold is a common strategy in medicinal chemistry to fine-tune activity and selectivity.

In the development of phenyl urea derivatives as IDO1 inhibitors, a strong preference for para-substitution on one of the phenyl rings was observed. nih.gov Substitution at the ortho or meta positions led to a loss of activity. Similarly, in the discovery of 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors, the position of substituents on the phenyl rings was found to be critical for activity. nih.gov

The synthesis of arylcarboxyamino-substituted diaryl ureas as FLT3 inhibitors involved the preparation of a series of compounds with an amide substitution at the 4-position of one phenyl ring. nih.gov The synthesis of Sorafenib analogues often involves modifications to the terminal phenyl ring, such as replacing it with various substituted phenyl groups or heterocyclic rings to improve antitumor activity. These studies underscore the importance of systematically exploring the substitution patterns on both aryl rings to optimize the biological profile of diaryl urea-based compounds.

ModificationRationaleExample Compound ClassReference
Varying substituent position (ortho, meta, para)Optimize binding interactionsIDO1 inhibitors nih.gov
Introducing diverse substituents (halogens, alkyls)Modulate electronic and steric propertiesComplement inhibitors nih.gov
Adding amide functionalityEnhance potency and selectivityFLT3 inhibitors nih.gov
Replacing phenyl with heterocyclesImprove pharmacological propertiesSorafenib analogues

This table is generated based on data from the text and cited references.

Structure Activity Relationship Sar Studies for Biological and Chemical Functionalities

Impact of Substituent Position and Nature on Biological Activity

The position and electronic properties of substituents on the aromatic ring are paramount in defining the biological activity of [4-Hydroxy-3-(trifluoromethyl)phenyl]urea analogs.

The trifluoromethyl (-CF3) group is a key pharmacophore in many drug molecules, prized for its ability to enhance properties like metabolic stability and membrane permeability due to its high lipophilicity and electronegativity. researchgate.netmdpi.comnih.gov Its placement on the phenyl ring is a critical determinant of a compound's biological activity. mdpi.comresearchgate.net

The electron-withdrawing nature of the -CF3 group can significantly influence a molecule's interaction with biological targets. mdpi.com For instance, in studies on quinoxaline (B1680401) urea (B33335) analogs, replacing an electron-donating group with a -CF3 group at the meta-position resulted in a marked improvement in inhibitory activity. nih.gov Similarly, research on resveratrol (B1683913) derivatives showed that for 4-hydroxyl derivatives with the same fluorinated group, the meta-substituted version exhibited the highest activity. mdpi.com

The substitution of a methyl (-CH3) group with a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry, although its effect on bioactivity is not always positive on average. researchgate.net However, in a significant percentage of cases, this substitution can increase biological activity by at least an order of magnitude. researchgate.net The -CF3 group is more sterically demanding than a methyl group and can influence binding selectivity and metabolic stability. researchgate.netnih.gov For example, in a series of isoxazole-based anticancer agents, the trifluoromethylated analog was found to be almost eight times more active than its non-trifluoromethylated counterpart, highlighting the positive impact of the CF3 moiety. nih.gov

The following table summarizes the impact of the trifluoromethyl group's position on the biological activity of various parent compounds, as observed in different studies.

Parent Compound Scaffold -CF3 Position Observed Effect on Bioactivity Reference
PhenylureametaGenerally enhances activity nih.govnih.gov
PhenylureaparaPotency increased 6-fold for 5-HT uptake inhibition mdpi.com
Quinoxaline UreametaImproved inhibitory activity nih.gov
ResveratrolmetaHighest activity among fluorinated derivatives mdpi.com
IsoxazoleC4-position~8-fold increase in anticancer activity nih.gov

The hydroxyl (-OH) group, particularly when positioned at the C-4 position of the phenyl ring, plays a crucial role in the activity and selectivity of these compounds. The -OH group can act as both a hydrogen bond donor and acceptor, facilitating key interactions within the binding pocket of a target protein or enzyme. researchgate.net The presence of a hydroxyl group can fix the electron density distribution in the frontier orbitals, influencing the molecule's reactivity. researchgate.net

In studies of β-phenylethylamines, the degree of hydroxylation was found to generate differences in the activation patterns of the aromatic ring and the nucleophilicity of nitrogen atoms, leading to different reaction pathways and yields. researchgate.net The strong electron-donating nature of the -OH group tends to activate the aromatic ring. researchgate.net This activation is critical for the molecule's interaction with its biological target. For example, in 4-hydroxychalcone, the hydroxyl group's interaction with the aromatic ring contributes to the stabilization of its active conformation. researchgate.net

The introduction of halogen atoms onto the phenylurea core is a widely used strategy to modulate biological activity. nih.gov Halogenation can enhance functional antagonism at certain receptors, with the effect often increasing with the size of the halogen (I > Br > Cl). nih.gov The position of halogenation is also critical; for instance, in a study on TRPV1 agonists, halogenation at the 6-position resulted in enhanced antagonism. nih.gov

In some flavonoid derivatives, the introduction of a chlorine atom has been shown to result in more potent antioxidant properties. mdpi.com The antibacterial activity of certain flavones was also observed to increase with the growing electronegativity of the halogen atom in the A-ring. mdpi.com

Other substitutions can also have a profound impact. For example, replacing a trifluoromethyl group with a methoxy (B1213986) (-OCH3) group has been shown to demolish the activity of certain inhibitors. researchgate.net Conversely, the presence of electron-withdrawing groups, such as a cyanophenyl group, can lead to higher levels of inhibitory activity compared to electron-donating groups like methoxyphenyl. nih.gov

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is fundamental to its biological function, as it dictates how the molecule fits into the binding site of its target. Conformational analysis, often performed using molecular mechanics and quantum mechanics calculations, helps to identify the lowest energy (most stable) conformations. researchgate.netnih.gov

For flexible molecules like phenylurea derivatives, multiple conformations may exist in equilibrium. The biologically active conformation is not necessarily the lowest energy conformation but must be accessible for the molecule to bind to its receptor. Studies on related structures have shown that specific conformers are preferred. For instance, in a study of 4-hydroxychalcone, the s-cis conformers were found to be lower in energy than the s-trans conformers due to greater electron delocalization. researchgate.net The specific orientation of substituents can stabilize certain conformations; for example, the interaction of a hydroxyl group with an aromatic ring can provide significant stabilization energy. researchgate.net

The conformational flexibility of a ligand is crucial for its interaction with a protein. The ability to adopt a specific shape allows it to fit into a binding pocket and form key interactions that lead to a biological response. Computational studies can predict these preferred conformations and help rationalize the observed structure-activity relationships. nih.govresearchgate.net

Modulation of Biological Selectivity through Structural Design

Achieving selectivity for a specific biological target over others is a primary goal in drug design. Structural modifications are the key to modulating this selectivity. By rationally designing compounds, it is possible to enhance interactions with the desired target while weakening interactions with off-targets. rsc.org

For example, in the development of factor XIa (FXIa) inhibitors, introducing hydrophobic fragments that could strengthen the interaction with the S1 pocket of FXIa while weakening the interaction with the related enzyme plasma kallikrein led to highly selective compounds. rsc.org This highlights how understanding the three-dimensional structure of the target's binding site can guide the design of selective ligands. pharmacophorejournal.com

In the context of this compound, selectivity can be tuned by altering the substitution pattern. For instance, while the core structure may bind to multiple receptors, adding specific functional groups can introduce favorable or unfavorable interactions that steer the molecule towards a particular target. The nature and position of substituents on the N-phenyl moiety have been shown to have a significant impact on a compound's activity and, by extension, its selectivity. nih.gov

The following table illustrates how different structural modifications can influence biological selectivity in related compound classes.

Compound Class Structural Modification Effect on Selectivity Reference
Oxopyridine DerivativesIntroduction of hydrophobic P1 fragmentsEnhanced selectivity for FXIa over plasma kallikrein rsc.org
Phenylurea DerivativesAltering N-phenyl substituentsSignificant impact on activity and selectivity nih.gov
Pyrazolopyridinyl PyrimidinesVarying amino and cycloalkane substituentsDifferent substituents at R1 position led to varied activity, indicating selectivity modulation nih.gov

Development of Structure-Activity Hypotheses

Based on the accumulated experimental data, structure-activity hypotheses can be formulated to guide the design of new, more potent, and selective compounds. These hypotheses provide a framework for understanding which structural features are essential for activity. nih.govrsc.org

For this compound and its analogs, several key hypotheses emerge:

The Urea Moiety is Essential: The urea linker is critical for establishing hydrogen bonds within the active site of target proteins.

Aromatic Ring Substitution is Key: The phenyl ring requires specific substitutions to achieve high potency. An electron-withdrawing group, such as the trifluoromethyl group at the meta-position (C-3), is generally favorable for activity. nih.gov

The 4-Hydroxy Group is a Critical Anchor: The hydroxyl group at the C-4 position is a crucial interaction point, likely acting as a hydrogen bond donor/acceptor to anchor the molecule in the binding pocket. researchgate.net

These hypotheses, derived from extensive SAR studies, provide a rational basis for the future design and optimization of novel therapeutic agents based on the this compound scaffold. nih.govpharmacophorejournal.com

Theoretical and Computational Investigations

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to its protein target.

Prediction of Binding Modes and Affinities

For a compound like [4-Hydroxy-3-(trifluoromethyl)phenyl]urea, molecular docking studies would be employed to predict how it fits into the binding site of a target protein, such as a protein kinase. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. Lower binding energies typically indicate a more stable and potent interaction.

While no specific molecular docking studies for this compound have been published, studies on analogous compounds provide a framework for what might be expected. For instance, docking studies of Sorafenib analogues with receptors like Platelet-Derived Growth Factor Receptor (PDGFR) have shown that the urea (B33335) moiety is crucial for forming hydrogen bonds with key amino acid residues in the kinase hinge region. nih.gov A hypothetical docking of this compound would likely show the urea group acting as a hydrogen bond donor and acceptor, and the hydroxyphenyl group forming additional hydrogen bonds, for example, with residues in the DFG motif of a kinase. The trifluoromethyl group would be expected to engage in hydrophobic or halogen-bonding interactions. nih.gov

Interactive Table: Hypothetical Docking Parameters for this compound

Target Protein (Example)Predicted Binding Affinity (kcal/mol)Predicted Interacting Moieties
VEGFR2 Kinase DomainData Not AvailableUrea, Hydroxyphenyl, Trifluoromethylphenyl
RAF Kinase DomainData Not AvailableUrea, Hydroxyphenyl, Trifluoromethylphenyl
p38 MAPKData Not AvailableUrea, Hydroxyphenyl, Trifluoromethylphenyl

Identification of Key Interacting Residues

A critical output of molecular docking is the identification of specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions are key to the ligand's specificity and affinity.

For phenylurea-based kinase inhibitors, interactions with conserved residues in the ATP-binding site are common. For example, in a study of Sorafenib analogues targeting PDGFR, key interactions involved hydrogen bonds with the side chain of a glutamate (B1630785) residue (GLU644) and the backbone of a threonine residue (THR674). nih.gov It is plausible that this compound would engage in similar interactions, with its urea and hydroxyl groups being the primary drivers of hydrogen bonding.

Interactive Table: Predicted Key Interacting Residues for this compound

Target Protein (Example)Predicted Key ResiduesType of Interaction
VEGFR2 Kinase DomainData Not AvailableHydrogen Bond, Hydrophobic
RAF Kinase DomainData Not AvailableHydrogen Bond, Hydrophobic
p38 MAPKData Not AvailableHydrogen Bond, Hydrophobic

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis and Reactivity Prediction

Methods like Density Functional Theory (DFT) are often used to analyze the electronic properties of a molecule. researchgate.netresearching.cn This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. emerginginvestigators.org A smaller gap suggests higher reactivity. The distribution of these orbitals can indicate which parts of the molecule are likely to be involved in chemical reactions.

For this compound, DFT calculations would likely reveal that the electron density in the HOMO is concentrated on the electron-rich hydroxyphenyl ring, while the LUMO is distributed over the trifluoromethylphenylurea part, indicating these as potential sites for nucleophilic and electrophilic attack, respectively. However, specific published data for these calculations on the title compound are unavailable.

Conformation Energy Landscapes

A molecule can exist in various spatial arrangements or conformations. Understanding the conformational energy landscape helps to identify the most stable, low-energy conformations that a molecule is likely to adopt. This is important as the biological activity of a molecule is often dependent on its three-dimensional shape.

Quantum chemical methods can be used to calculate the energy of different conformations, for example, by rotating around single bonds. For this compound, key rotations would be around the C-N bonds of the urea linker and the C-C bond connecting the phenyl ring to the trifluoromethyl group. Such an analysis would reveal the preferred dihedral angles and the energy barriers between different conformations. No such studies have been specifically published for this compound.

Homology Modeling for Target Protein Structures

When the experimental 3D structure of a target protein is not available, homology modeling (or comparative modeling) can be used to build a theoretical model. This technique relies on the known experimental structure of a homologous protein (a "template").

If this compound were to be investigated as an inhibitor for a novel or less-studied kinase for which no crystal structure exists, homology modeling would be the first step in enabling computational studies like molecular docking. The accuracy of the resulting model is highly dependent on the sequence identity between the target and template proteins. While this is a standard and powerful technique, there are no published instances of its specific application for a target of this compound.

Computational Design of Novel Analogues

The rational design of novel analogues of this compound is a critical step in the optimization of lead compounds for various therapeutic targets. Computational chemistry provides a powerful toolkit to predict the biological activity and physicochemical properties of new molecular entities before their synthesis, thereby saving significant time and resources. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, molecular docking, and molecular dynamics simulations are integral to this process. These approaches are particularly valuable for designing analogues of diaryl ureas, a chemical class known for its interaction with various protein kinases. researchgate.netnih.gov

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein, to design new ligands with high affinity and selectivity. For diaryl urea compounds, which are often kinase inhibitors, SBDD is a cornerstone of the design process. columbia.edunih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For the design of novel analogues of this compound, molecular docking can be employed to understand its binding mode within the active site of a target kinase, such as p38 MAP kinase or B-Raf. nih.govnih.gov The urea moiety is crucial for forming key hydrogen bonds with the protein backbone, while the phenyl rings occupy hydrophobic pockets. columbia.edu

For instance, in the context of p38 MAP kinase, the urea group's NH moieties can form hydrogen bonds with the side chain of a glutamate residue (e.g., Glu71) and the backbone amide of an aspartate residue (e.g., Asp168). columbia.edu The [4-Hydroxy-3-(trifluoromethyl)phenyl] portion of the molecule can then be systematically modified, and the resulting analogues docked into the active site to predict their binding affinity. The trifluoromethyl group, for example, can contribute to favorable hydrophobic interactions. researchgate.net

Interactive Data Table: Hypothetical Docking Scores of Designed Analogues

Below is a hypothetical table illustrating how docking scores could be used to rank newly designed analogues. A lower docking score generally indicates a more favorable binding interaction.

Analogue IDModification on the 4-hydroxyphenyl ringModification on the 3-(trifluoromethyl)phenyl ringPredicted Docking Score (kcal/mol)Key Predicted Interactions
Parent -OH-CF3-8.5H-bond with Asp168, Glu71
ANA-01 -OCH3-CF3-8.2Loss of H-bond from hydroxyl
ANA-02 -OH-CN-7.9Altered electronics
ANA-03 -NH2-CF3-9.1Additional H-bond potential
ANA-04 -OH-OCF3-8.8Enhanced hydrophobic interaction

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and realistic picture of the ligand-protein complex. These simulations, often run for nanoseconds, can assess the stability of the binding pose and the flexibility of the ligand and protein. rsc.org For novel analogues of this compound, MD simulations can help to refine the binding mode predicted by docking and to calculate binding free energies, offering a more accurate prediction of affinity. nih.gov

Ligand-Based Drug Design (LBDD)

In the absence of a high-resolution crystal structure of the target protein, Ligand-Based Drug Design (LBDD) methods can be utilized. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For diaryl urea derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models can provide contour maps that highlight regions where steric bulk, electrostatic potential, or hydrophobicity are favorable or unfavorable for activity.

A hypothetical QSAR study on a series of this compound analogues could yield a model that informs the design of new compounds with enhanced potency. The descriptors in the model might indicate that increased hydrophobicity on the trifluoromethyl-substituted ring and hydrogen bond donating capability on the other ring are beneficial for activity. nih.gov

Interactive Data Table: Hypothetical QSAR Data for Designed Analogues

This table presents a hypothetical dataset that could be used to build a QSAR model.

Analogue IDExperimental IC50 (nM)Log(1/IC50)Hydrophobic Descriptor (ClogP)Electronic Descriptor (Hammett)
Parent 507.304.20.17
ANA-05 257.604.50.17
ANA-06 1007.003.90.25
ANA-07 157.824.30.10
ANA-08 807.104.00.30

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. By aligning a set of active molecules, a common pharmacophore can be generated. This model can then be used to screen virtual libraries of compounds to identify novel scaffolds or to guide the modification of the existing this compound framework. A typical pharmacophore for a kinase inhibitor would include features for ATP-binding site interactions. nih.gov

Q & A

Q. What are the key synthetic routes for preparing [4-Hydroxy-3-(trifluoromethyl)phenyl]urea, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a substituted phenyl isocyanate with an amine under controlled conditions. For example, urea derivatives are often synthesized via nucleophilic addition-elimination reactions between aryl isocyanates and amines. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (room temperature to 80°C), and stoichiometric ratios must be optimized to avoid side products like biuret formation . Analytical techniques such as HPLC and NMR are critical for verifying purity and structural integrity, with specific attention to the urea (-NH-CO-NH-) resonance in the 1H NMR spectrum (δ ~6.5–8.0 ppm) .

Q. How can spectroscopic techniques validate the structural features of this compound?

  • 1H/13C NMR : Confirm the presence of the trifluoromethyl (-CF3) group (19F NMR δ ~-60 to -65 ppm) and the urea linkage (NH protons as broad singlets).
  • FT-IR : Look for urea carbonyl stretching at ~1640–1680 cm⁻¹ and hydroxyl (-OH) stretching at ~3200–3500 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the loss of -NH-CO-NH- groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The hydroxy and urea groups confer moderate polarity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies should assess hydrolysis susceptibility in aqueous buffers (pH 2–12) and photodegradation under UV light. For example, diaryl ureas often degrade via urea bond cleavage under acidic or alkaline conditions, necessitating storage at -20°C in inert atmospheres .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and biological interactions?

The -CF3 group is strongly electron-withdrawing, altering the electron density of the phenyl ring and enhancing binding to hydrophobic pockets in biological targets. Computational studies (e.g., DFT calculations) reveal reduced HOMO-LUMO gaps, increasing reactivity in electrophilic substitution reactions. In receptor-ligand interactions, the -CF3 group can improve binding affinity by 2–5 fold compared to non-fluorinated analogs, as observed in kinase inhibition assays .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies in IC50 values (e.g., enzyme vs. cell-based assays) may arise from differences in membrane permeability or off-target effects. To address this:

  • Perform counter-screens against related enzymes/receptors to rule out promiscuity.
  • Use metabolic stability assays (e.g., liver microsomes) to assess compound degradation.
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic applications?

  • Substituent Variation : Replace the hydroxyl group with methoxy (-OCH3) to improve metabolic stability.
  • Bioisosteres : Substitute -CF3 with -OCF3 or -SCF3 to modulate lipophilicity (logP) and solubility.
  • Hybrid Derivatives : Attach oxazolidinone or pyrimidine moieties (e.g., as in and ) to enhance antibacterial or anticancer activity .

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition.
  • Toxicity Screening : Apply ProTox-II to predict hepatotoxicity or mutagenicity. For example, urea derivatives with nitro groups (e.g., ) often show higher toxicity due to reactive metabolite formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.